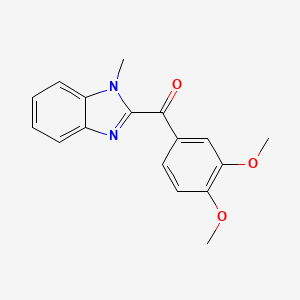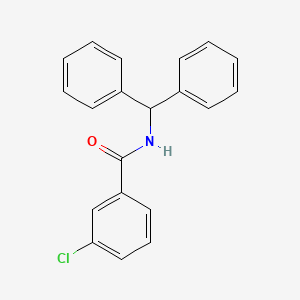![molecular formula C18H22N4O3 B5574669 4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)morpholine](/img/structure/B5574669.png)
4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)morpholine is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.16919058 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
Research has indicated that nitrogen-carbon-linked (azolylphenyl)oxazolidinones, compounds related to the structural class of "4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)morpholine," exhibit expanded activity against fastidious gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. This discovery is significant for the development of antibiotics with a broader spectrum of action, addressing the need for treatments against resistant strains of bacteria (Genin et al., 2000).
Antiparasitic and Antimicrobial Effects
Compounds incorporating morpholine and related heterocycles have been evaluated for their antiparasitic activities, showing promise against organisms like Trypanosoma strains and Leishmania donovani. These findings suggest potential applications in treating diseases caused by these parasites, contributing to the search for new therapeutic agents (Kuettel et al., 2007).
Anti-inflammatory and Anticancer Properties
The synthesis of pyrazole containing chalcones and pyridine-3-carbonitriles, and their evaluation for anti-inflammatory activity, indicates that such compounds could be beneficial in developing new anti-inflammatory drugs. Moreover, certain derivatives have shown potential as anticancer agents, particularly against breast cancer cell lines, offering insights into new therapeutic approaches for cancer treatment (Gadhave & Uphade, 2017).
Synthetic and Spectroscopic Applications
The chemical structure and reactivity of compounds similar to "this compound" have been explored for their synthetic potential. These investigations provide valuable knowledge for the development of novel synthetic routes and the production of compounds with specific desired activities, including those with potential medical applications (Wang et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]-(3-morpholin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-17-5-3-2-4-16(17)22-11-14(10-19-22)18(23)21-12-15(13-21)20-6-8-25-9-7-20/h2-5,10-11,15H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMSYGRZMGYFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CC(C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[2-(3-pyridinyloxy)propyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5574597.png)

![(4aR*,7aS*)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5574615.png)
![3-(2-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5574622.png)
![1-({5-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5574627.png)
![3-acetyl-2-[(2,4-dimethylphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B5574630.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5574638.png)
![rel-(3aS,6aS)-1-[4-(1H-tetrazol-1-yl)butanoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5574654.png)

![1-(2-{4-[(4-methoxyphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-5-methylpyrrolidin-2-one](/img/structure/B5574687.png)

![N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5574695.png)
